ERGi-USU-6 mesylate
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Overview
Description
ERGi-USU-6 mesylate is a selective inhibitor of the ETS-related gene (ERG) positive prostate cancer. This compound is a derivative of ERGi-USU, which was identified for its ability to selectively inhibit the growth of ERG-positive cancer cells. This compound has shown significant potential in targeting ERG-positive cancer cells with minimal effects on normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERGi-USU-6 mesylate involves structure-activity relationship studies from the parental compound ERGi-USU. The process includes the preparation of pharmaceutically acceptable salts of ERGi-USU-6. The synthetic route involves reacting ERGi-USU-6 (free base) with an appropriate solvent and the counterion precursor to form various organic and inorganic salts .
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to improve its activity in biological assays. This involves the preparation of salt formulations that enhance the compound’s efficacy in targeting ERG-positive prostate cancer cells .
Chemical Reactions Analysis
Types of Reactions
ERGi-USU-6 mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting the growth of ERG-positive cancer cells .
Scientific Research Applications
ERGi-USU-6 mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a selective inhibitor in studies involving ERG-positive cancer cells.
Biology: It is used to study the molecular mechanisms of ERG-positive cancer cell growth and inhibition.
Medicine: It has potential therapeutic applications in the treatment of ERG-positive prostate cancer.
Industry: It is used in the development of new drugs targeting ERG-positive cancer cells.
Mechanism of Action
ERGi-USU-6 mesylate exerts its effects by binding to the atypical kinase RIOK2, which is involved in ribosomal biogenesis. This binding induces ribosomal stress and leads to the inhibition of ERG-positive cancer cell growth. The compound also induces ferroptosis, an iron-dependent form of programmed cell death, in ERG-positive cancer cells .
Comparison with Similar Compounds
ERGi-USU-6 mesylate is unique in its high selectivity for ERG-positive cancer cells. Similar compounds include:
ERGi-USU: The parental compound from which this compound is derived.
Enzalutamide: A drug used in combination with ERGi-USU to inhibit the growth of ERG-positive cancer cells.
Abiraterone: Another drug used in the treatment of castration-resistant prostate cancer.
This compound stands out due to its improved efficacy and selectivity in targeting ERG-positive cancer cells compared to these similar compounds .
Properties
Molecular Formula |
C14H18N4O4S |
---|---|
Molecular Weight |
338.38 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol;methanesulfonic acid |
InChI |
InChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UKIKMFBVZICNPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O |
Origin of Product |
United States |
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